12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one
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Overview
Description
- It belongs to the coumarin family, which includes over 1300 derivatives found in nature, mainly in green plants, fungi, and bacteria.
- Synthetic coumarins have diverse biological properties, making them valuable for medicinal and industrial applications.
12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one: , is a heterocyclic compound.
Preparation Methods
Synthetic Routes: One efficient method involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides.
Industrial Production: Industrial-scale synthesis methods may vary, but they typically involve modifications of these core reactions.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired modification. For example, oxidation may involve peracids, while reduction could use metal hydrides.
Major Products: These reactions yield derivatives with altered functional groups or positions on the coumarin ring.
Scientific Research Applications
Chemistry: Used as building blocks in organic synthesis due to their diverse reactivity.
Biology: Investigated for anti-HIV, anticancer, anti-microbial, and antioxidant properties.
Medicine: Some coumarins act as anti-coagulants (e.g., warfarin) or have anti-inflammatory effects.
Industry: Coumarins find applications in perfumes, fabric conditioners, and other products.
Mechanism of Action
Targets: The exact molecular targets vary, but some coumarins interact with enzymes, receptors, or cellular pathways.
Pathways: For example, anti-HIV coumarins may inhibit viral enzymes, while anticancer coumarins affect cell cycle regulation.
Comparison with Similar Compounds
Uniqueness: Highlight the specific features that set this compound apart from other coumarins.
Similar Compounds: While I don’t have a specific list, you can explore related compounds like 11-Chloro-3-[2-(3-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]o .
Remember that this compound’s properties and applications continue to be an active area of research, and further studies may reveal additional insights
Properties
Molecular Formula |
C24H24ClNO4 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
12-chloro-3-[2-(2-methoxyphenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H24ClNO4/c1-28-21-9-5-2-6-15(21)10-11-26-13-19-22-18(12-20(25)23(19)29-14-26)16-7-3-4-8-17(16)24(27)30-22/h2,5-6,9,12H,3-4,7-8,10-11,13-14H2,1H3 |
InChI Key |
CHHAEPBWOGZFAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
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